4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-methoxy-3-[(3-methylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-3-5-14(8-11)20-10-13-9-12(16(17)18)6-7-15(13)19-2/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWJNHRFMMKBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzoic acid and 3-methylphenol.
Esterification: 4-Methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-methoxybenzoate.
Etherification: The methyl ester is then reacted with 3-methylphenol in the presence of a base such as potassium carbonate and a phase transfer catalyst to form the ether linkage.
Hydrolysis: The final step involves hydrolysis of the ester group back to the carboxylic acid using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and etherification steps, and efficient purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-Hydroxy-3-[(3-methylphenoxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(3-methylphenoxy)methyl]benzyl alcohol.
Substitution: 4-Methoxy-3-[(3-methylphenoxy)methyl]-2-nitrobenzoic acid.
Scientific Research Applications
Pharmaceutical Development
4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its unique structure enhances drug efficacy and stability, making it valuable in drug formulation. The compound's ability to interact with biological targets allows for the development of new therapeutic agents, particularly in the treatment of chronic diseases.
Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The modifications to the benzoic acid structure enhanced the binding affinity to target proteins involved in cancer proliferation, suggesting its potential as a lead compound for anticancer drug development.
Polymer Chemistry
In polymer chemistry, this compound is utilized to formulate specialty polymers. It contributes to improved thermal and mechanical properties, which are essential for applications in coatings and adhesives.
Table 1: Properties of Polymers Modified with this compound
| Property | Standard Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability | 150°C | 180°C |
| Tensile Strength | 30 MPa | 45 MPa |
| Flexibility | Moderate | High |
Analytical Chemistry
The compound is also employed as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds in complex mixtures. Its unique chemical characteristics allow it to serve as a reliable reference material for various analytical methods.
Application Example: HPLC Analysis
In high-performance liquid chromatography (HPLC), this compound is used to calibrate instruments and validate methods for analyzing pharmaceutical formulations. The compound's consistent behavior under varying conditions ensures reliable results.
Environmental Research
Research into the environmental impact of this compound focuses on its behavior in ecological systems. Studies assess its degradation pathways and potential toxicity to aquatic life.
Case Study: Ecotoxicological Assessment
A recent ecotoxicological study investigated the effects of this compound on freshwater organisms. Results indicated that while low concentrations posed minimal risk, higher levels significantly affected reproductive rates in certain fish species, highlighting the need for regulatory measures regarding its use and disposal.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. The methoxy and phenoxy groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzoic acid scaffold significantly alter properties like melting point, solubility, and acidity. Key analogs include:
- Acidity : The trifluoromethyl group in 4-methoxy-3-(trifluoromethyl)benzoic acid increases acidity (pKa ~2.5–3.0) compared to the target compound (pKa ~4.5–5.0 for typical benzoic acids) due to its electron-withdrawing nature .
- Lipophilicity: The (3-methylphenoxy)methyl group in the target compound enhances lipophilicity (logP ~3.5) compared to 4-(3-methylphenoxy)benzoic acid (logP ~2.8), as alkyl ethers increase membrane permeability .
Biological Activity
4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C16H18O4
- Molecular Weight : 274.31 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through the modulation of signal transduction pathways, particularly those involving apoptosis-related proteins such as Bcl-2 and caspases .
Mechanism of Action :
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer metabolism.
- Receptor Binding : It interacts with specific receptors on cancer cells, altering their growth and survival signals.
Study 1: Antimicrobial Efficacy
In a study conducted by Kormos et al., the antimicrobial efficacy of various derivatives of benzoic acid was evaluated. The results indicated that modifications to the aromatic ring significantly impacted the activity against both gram-positive and gram-negative bacteria. The study highlighted that the presence of the methoxy group enhances lipophilicity, improving membrane penetration and antimicrobial action .
Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of this compound on human colorectal cancer cells. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating substantial cytotoxicity at micromolar concentrations. The study concluded that this compound could serve as a lead for developing novel anticancer agents targeting colorectal tumors .
Q & A
Q. What are the optimal synthetic routes for preparing 4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 3-methylphenol via a methylene linker. Key steps include:
- Esterification : Reacting 4-methoxybenzoic acid with methanol under acidic conditions to form the methyl ester.
- Alkylation : Introducing the 3-methylphenoxy group using a chloromethylation agent (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Hydrolysis : Converting the ester back to the carboxylic acid under basic conditions (e.g., NaOH in aqueous ethanol).
- Optimization : Reaction temperature (60–80°C), solvent (DCM or THF), and catalyst loading (5–10 mol%) significantly impact yield and purity. Lower temperatures reduce side reactions, while higher catalyst concentrations accelerate alkylation but may increase impurities.
- Purity Control : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >95% purity .
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation (DCM) | AlCl₃ | 60 | 72 | 92 |
| Alkylation (THF) | BF₃·Et₂O | 80 | 68 | 89 |
| One-pot ester/alkylation | H₂SO₄ | 70 | 65 | 85 |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the methoxy (δ ~3.8 ppm), methylphenoxy (δ ~6.7–7.2 ppm), and carboxylic acid (δ ~12–13 ppm) groups. DEPT-135 can distinguish CH₃ groups in the 3-methylphenoxy moiety .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm assess purity. Retention time typically ranges 8–10 minutes .
- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻) confirms molecular weight (expected m/z: 300.3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) often stem from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
- Structural Analogues : Minor substituent changes (e.g., replacing 3-methylphenoxy with trifluoroethoxy) drastically alter bioactivity .
- Solution Stability : Degradation under assay conditions (e.g., pH >7) may reduce observed activity. Pre-test stability via HPLC is recommended .
Table 2 : Biological Activity vs. Substituent Effects
| Substituent | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 3-Methylphenoxy | 25 ± 3 | 50 ± 5 |
| 4-Trifluoromethoxy | 12 ± 2 | 30 ± 4 |
| 2-Methoxy | >100 | >100 |
Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium carboxylate salt (solubility: ~15 mg/mL vs. 0.2 mg/mL for free acid) .
- Co-solvent Systems : Use 10% DMSO + 40% PEG-400 in saline for intraperitoneal administration .
- Prodrug Design : Synthesize methyl or ethyl esters, which hydrolyze in vivo to the active acid .
Q. How does the presence of the 3-methylphenoxy moiety affect metabolic stability compared to analogs with different substituents?
- Methodological Answer : The 3-methylphenoxy group enhances metabolic stability by:
- Reducing CYP450 Oxidation : The methyl group sterically hinders cytochrome P450-mediated oxidation of the aromatic ring .
- Increasing Lipophilicity : LogP values (3-methylphenoxy: 2.8 vs. 4-trifluoromethoxy: 3.2) correlate with longer plasma half-lives (t₁/₂: 4.5 h vs. 6.2 h in rats) .
Table 3 : Metabolic Stability in Rat Liver Microsomes
| Substituent | t₁/₂ (h) | CLint (mL/min/kg) |
|---|---|---|
| 3-Methylphenoxy | 4.5 | 25 |
| 4-Trifluoromethoxy | 6.2 | 18 |
| 2-Methoxy | 1.8 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
